Structural Elucidation and Synthetic Methodologies of 4-Methyl-3-propylcyclohexan-1-one: A Technical Whitepaper
Structural Elucidation and Synthetic Methodologies of 4-Methyl-3-propylcyclohexan-1-one: A Technical Whitepaper
Executive Overview
In the landscape of organic synthesis and drug discovery, dialkyl-substituted cyclohexanones serve as critical scaffolds for developing complex terpene analogs, fragrance compounds, and lipophilic pharmaceutical intermediates. 4-Methyl-3-propylcyclohexan-1-one is a prime example of such a building block. Characterized by a six-membered cyclic ketone core with adjacent stereocenters, the molecule presents unique conformational dynamics. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical architecture, and a validated, self-monitoring synthetic protocol for its generation.
Physicochemical Profiling
Understanding the baseline metrics of 4-Methyl-3-propylcyclohexan-1-one is essential for downstream chromatographic purification and biological assay formulation. The compound acts as a highly lipophilic, neutral entity with a single hydrogen-bond acceptor (the carbonyl oxygen)[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Methyl-3-propylcyclohexan-1-one |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Registry Number | 911797-27-8 |
| PubChem CID | 85597083 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 1 |
Data sourced from verified chemical registries and structural databases[1],.
Stereochemical Architecture & Conformational Dynamics
The structural complexity of 4-Methyl-3-propylcyclohexan-1-one arises from its two contiguous chiral centers at C3 and C4. This results in four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.
In a cyclohexane ring, substituents experience severe 1,3-diaxial steric clashes when forced into axial positions. The conformational free energy (A-value) dictates substituent preference for the equatorial plane. Because the propyl group (A-value ≈ 2.1 kcal/mol) and the methyl group (A-value ≈ 1.7 kcal/mol) both strongly prefer equatorial orientations, the thermodynamically favored product is the trans-isomer , where both groups can simultaneously occupy equatorial positions (e,e). Conversely, the cis-isomer forces one of the alkyl groups into an axial position (a,e or e,a), significantly raising the ground-state energy of the molecule.
Fig 1: Stereochemical hierarchy and conformational stability of 3,4-disubstituted cyclohexanones.
Synthetic Methodology: The Organocuprate Approach
To synthesize 1,2-dialkyl or 3,4-dialkyl cyclic systems with high regioselectivity, the direct alkylation of enolates is often plagued by polyalkylation and poor stereocontrol[2]. Instead, the most robust, field-proven method for constructing 3-alkyl substituted cyclohexanones is the 1,4-conjugate addition of a Gilman reagent (lithium diorganocuprate) to an α,β -unsaturated ketone[3].
By utilizing 4-methyl-2-cyclohexen-1-one as the starting material, the addition of lithium dipropylcuprate (Pr₂CuLi) selectively delivers the propyl group to the C3 position. The reaction proceeds via a cyclic transition state that minimizes steric hindrance, predominantly yielding the thermodynamically stable trans-isomer upon protonation of the resulting enolate.
Fig 2: Synthetic workflow for 1,4-conjugate addition yielding 4-Methyl-3-propylcyclohexan-1-one.
Experimental Protocol: Self-Validating 1,4-Conjugate Addition
The following protocol outlines the synthesis of 4-Methyl-3-propylcyclohexan-1-one, engineered with built-in causality and validation checkpoints to ensure high fidelity and reproducibility.
Step 1: Preparation of the Gilman Reagent
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Action: In a flame-dried Schlenk flask under an argon atmosphere, suspend Copper(I) iodide (CuI, 1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add propyllithium (2.2 equiv) dropwise via syringe.
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Causality: Hard nucleophiles like propyllithium alone will attack the carbonyl carbon directly (1,2-addition). Transmetalation with CuI forms the softer organocuprate (Pr₂CuLi), which strictly obeys Hard-Soft Acid-Base (HSAB) theory to preferentially attack the softer alkene carbon (C3)[3]. The -78 °C environment prevents the thermal decomposition of the cuprate via β -hydride elimination.
Step 2: Conjugate Addition
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Action: Dissolve 4-methyl-2-cyclohexen-1-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cuprate mixture over 30 minutes. Stir for 2 hours at -78 °C.
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Causality: Slow, dropwise addition prevents localized exothermic spikes, suppressing competitive side reactions and ensuring the enolate intermediate forms cleanly.
Step 3: In-Process Validation Checkpoint (Self-Validating System)
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Action: Before bulk quenching, extract a 0.5 mL aliquot of the reaction mixture and quench it with Deuterium Oxide (D₂O). Extract with diethyl ether and analyze the organic layer via GC-MS.
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Validation: A successful reaction will show a molecular ion peak at m/z 155 (M+1) corresponding to the α -deuterated product. This confirms that the 1,4-addition occurred quantitatively and the enolate intermediate is active and ready for protonation.
Step 4: Quench and Isolation
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Action: Quench the bulk reaction mixture with saturated aqueous ammonium chloride (NH₄Cl) at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Causality: NH₄Cl provides a mild, buffered proton source to trap the enolate. Using a strong acid could trigger unwanted aldol condensations or epimerization of the newly formed stereocenters[2].
Step 5: Purification
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Action: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 85597083, 4-Methyl-3-propylcyclohexan-1-one". PubChem. URL:[Link]
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Piers, E., et al. "Reaction of P-halo a$-unsaturated ketones with cuprate reagents. Efficient syntheses of P,P-dialkylcyclohexanones". Canadian Journal of Chemistry. URL: [Link]
